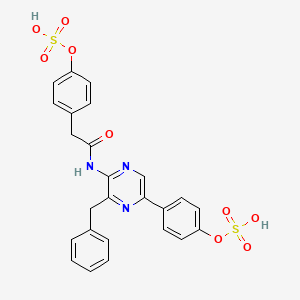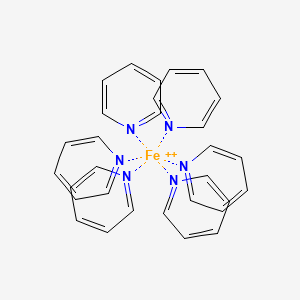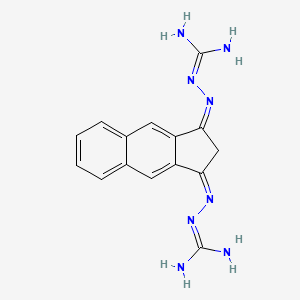![molecular formula C37H44O10 B1238818 [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate CAS No. 55306-11-1](/img/structure/B1238818.png)
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is a diterpenoid ester isolated from the plant Gnidia lamprantha. It is known for its potent antileukemic properties and has been the subject of various pharmacological studies . This compound is part of a larger group of diterpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gnididin involves several steps, starting from the extraction of the plant material. The diterpenoid esters are typically isolated using chromatographic techniques. The synthetic preparation of gnididin can be complex due to its intricate molecular structure. Common methods involve the use of transition metal catalysts and specific reaction conditions to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of gnididin is not widely documented, likely due to its specific and limited use in research settings. the general approach would involve large-scale extraction from Gnidia lamprantha, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its different biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving gnididin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gnididin can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities .
Scientific Research Applications
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate has been extensively studied for its antileukemic properties. It has shown significant activity against various leukemia cell lines, making it a promising candidate for cancer research . Additionally, gnididin has been investigated for its anti-inflammatory and antiviral activities, further highlighting its potential in medical research .
In chemistry, gnididin serves as a model compound for studying the synthesis and reactivity of diterpenoid esters. Its complex structure provides valuable insights into the mechanisms of ester formation and modification .
Mechanism of Action
The mechanism of action of gnididin involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit the proliferation of leukemia cells by interfering with their DNA synthesis and inducing apoptosis. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that gnididin may target key enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is structurally similar to other diterpenoid esters such as gniditrin and gnidicin. These compounds share a similar skeleton and exhibit comparable biological activities. gnididin is unique in its potent antileukemic activity, which sets it apart from its analogs .
List of Similar Compounds:- Gniditrin
- Gnidicin
- Huratoxin
- Simplexin
These compounds, like gnididin, are derived from plants in the Thymelaeaceae family and have been studied for their various pharmacological properties .
Properties
CAS No. |
55306-11-1 |
|---|---|
Molecular Formula |
C37H44O10 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h10-19,23,25,27,29-32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+ |
InChI Key |
OBYWPUMYSJSSFH-LNCIWOMLSA-N |
SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
Key on ui other cas no. |
55306-11-1 |
Synonyms |
gnididin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


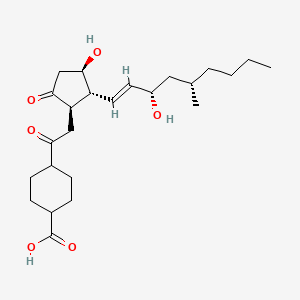

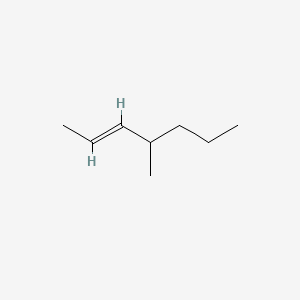
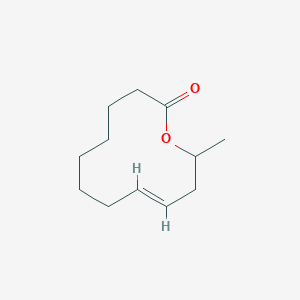
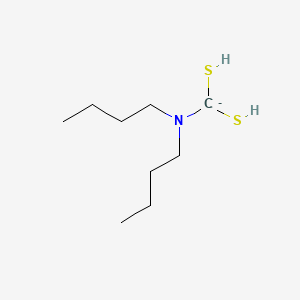
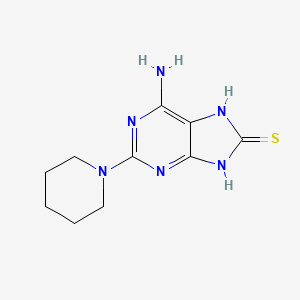
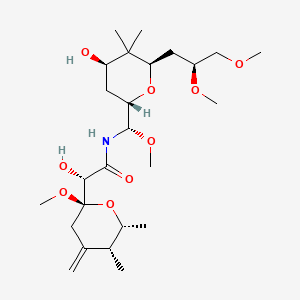
![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)
